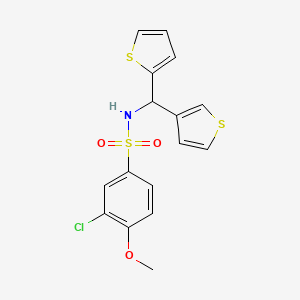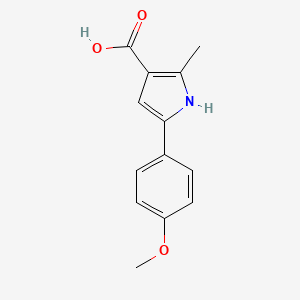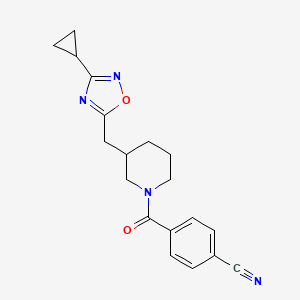
4-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The compound has a complex structure that includes a cyclopropyl group, an oxadiazole ring, and a piperidine ring . The cyclopropyl group is in conjugation with the oxadiazole C N bond .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular formula of C10H16O1N3Cl1 and a molecular weight of 207.272 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 355.0±34.0 °C at 760 mmHg, and a flash point of 168.5±25.7 °C .Scientific Research Applications
Synthesis and Spectral Analysis
Research on compounds bearing the 1,3,4-oxadiazole moiety, such as in the synthesis and spectral analysis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, reveals their significant biological activities. These compounds are synthesized through a series of steps, starting from benzenesulfonyl chloride to yield various intermediates, ultimately leading to the target compounds. Such studies demonstrate the versatility of oxadiazole derivatives in synthesizing compounds with potential biological activities (Khalid et al., 2016).
Anticancer Evaluation
The synthesis and evaluation of anticancer activity of lipophilic 1,2,4- and 1,3,4-oxadiazole derivatives highlight their potential therapeutic applications. By coupling halogenated 1,2,4-oxadiazoles with lipophilic amines or aminoalcohols, researchers have discovered compounds exhibiting significant cytotoxic effects against cancer cell lines, showcasing the therapeutic potential of oxadiazole derivatives in oncology (Caneschi et al., 2019).
Antibacterial Activity
Studies on the synthesis, spectral analysis, and antibacterial evaluation of 5-substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides demonstrate the antimicrobial potential of oxadiazole derivatives. The introduction of sulfamoyl and piperidine functionalities has led to new derivatives with valuable antibacterial properties, indicating the role of oxadiazole derivatives in developing new antimicrobial agents (Aziz‐ur‐Rehman et al., 2017).
Antimycobacterial Activity
Oxadiazole-pyranopyridine/chromene hybrids have been studied for their antimycobacterial activity, revealing that certain hybrids display enhanced activity against Mycobacterium tuberculosis. This research underscores the potential of oxadiazole derivatives in addressing tuberculosis, a significant global health challenge (Ranjith Kumar et al., 2011).
Safety And Hazards
The compound is classified as Eye Irritant 2 and Skin Sensitizer 1 according to GHS classification . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
properties
IUPAC Name |
4-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c20-11-13-3-5-16(6-4-13)19(24)23-9-1-2-14(12-23)10-17-21-18(22-25-17)15-7-8-15/h3-6,14-15H,1-2,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBQBEVMMZIVKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)C#N)CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

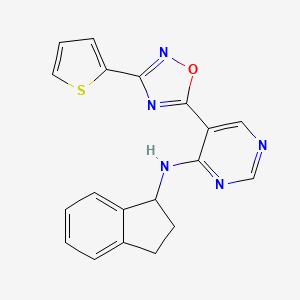
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2741050.png)
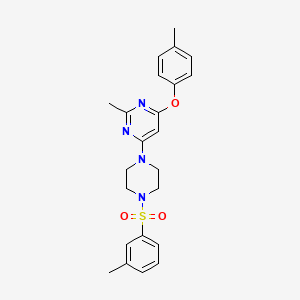
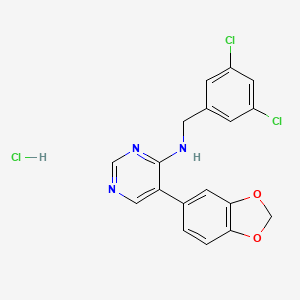
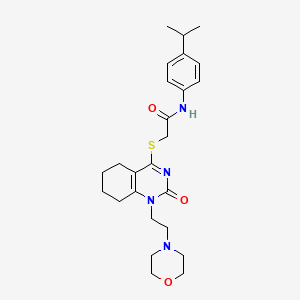

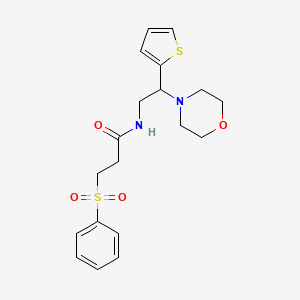
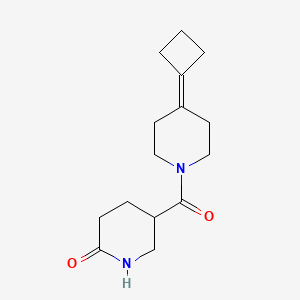
![N-[(1,2-dimethylindol-5-yl)methyl]-3-phenylpropanamide](/img/structure/B2741059.png)
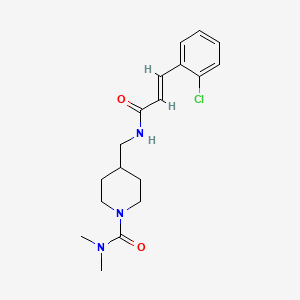
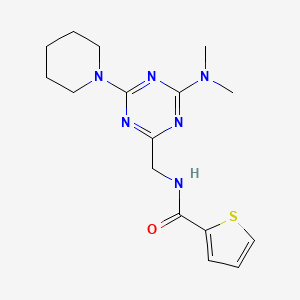
![3,4-dimethoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2741062.png)
